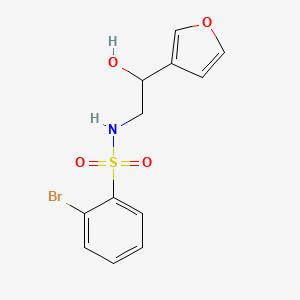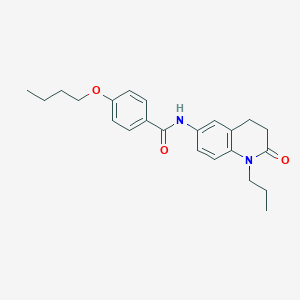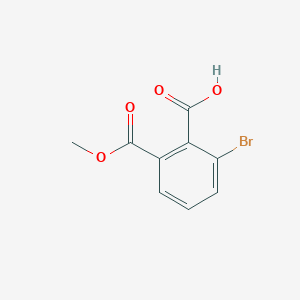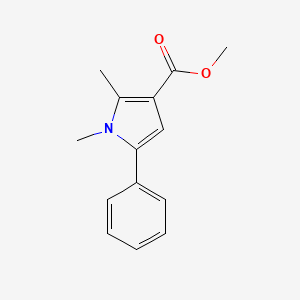![molecular formula C8H17ClN2O3 B3012048 Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride CAS No. 2567502-95-6](/img/structure/B3012048.png)
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride is a chemical compound with the molecular formula C8H17ClN2O3 and a molecular weight of 224.69 g/mol. This compound is of interest due to its potential biological activity and therapeutic applications.
Applications De Recherche Scientifique
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies in cellular and molecular biology.
Medicine: Its therapeutic potential is being explored for various medical applications, including drug development.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride typically involves the reaction of methyl 2-aminoacetate with 4-(methylamino)butanoic acid under specific conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester or amine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Mécanisme D'action
The mechanism of action of Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride involves its interaction with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(methylamino)butanoate hydrochloride
- Methyl 2-[4-(methylamino)butanoylamino]acetate;dihydrochloride
Uniqueness
Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its potential therapeutic applications and biological activity set it apart from similar compounds.
Propriétés
IUPAC Name |
methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-9-5-3-4-7(11)10-6-8(12)13-2;/h9H,3-6H2,1-2H3,(H,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKMXJKSVCXXHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC(=O)NCC(=O)OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethanone](/img/structure/B3011966.png)

![3-[5-(Difluoromethyl)furan-2-yl]benzoic acid](/img/structure/B3011969.png)

![ethyl 2-[(3-fluorobenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3011971.png)

![(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-[[2-(trifluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B3011973.png)


carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B3011977.png)


![(3Z)-3-[2-(2-bromo-4-methylphenyl)hydrazinylidene]piperidin-2-one](/img/structure/B3011983.png)
![4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine](/img/structure/B3011987.png)
